8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole
Description
Properties
CAS No. |
91999-85-8 |
|---|---|
Molecular Formula |
C17H15N5O |
Molecular Weight |
305.33 g/mol |
IUPAC Name |
(8-phenylmethoxy-[1,2,4]triazino[4,5-a]indol-1-yl)hydrazine |
InChI |
InChI=1S/C17H15N5O/c18-20-17-16-9-13-8-14(23-10-12-4-2-1-3-5-12)6-7-15(13)22(16)11-19-21-17/h1-9,11H,10,18H2,(H,20,21) |
InChI Key |
IPZMRGZESFPJBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N4C=NN=C(C4=C3)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole typically involves a multi-step process. One common synthetic route includes the condensation of a benzyloxy-substituted isatin with hydrazine hydrate, followed by cyclization with a suitable triazine precursor. The reaction conditions often involve the use of organic solvents such as methanol or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole typically involves the functionalization of hydrazine derivatives and triazine frameworks. Recent studies have demonstrated various synthetic routes that yield this compound with high purity and yield. For instance, transformations involving benzyloxy groups have been explored to enhance the stability and reactivity of the triazine core .
Anti-Cancer Activity
One of the most promising applications of this compound is its anti-proliferative activity against cancer cell lines. Research has shown that derivatives of this compound exhibit significant cytotoxic effects on various cancer types. A study conducted on a series of triazine derivatives demonstrated that specific modifications to the hydrazinyl group can enhance anti-cancer efficacy. The compound was tested against two different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Table 1: Summary of Anti-Cancer Activity
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| This compound | A549 (Lung) | 12.8 | Cell cycle arrest |
Mechanistic Studies
Molecular docking studies have provided insights into the interaction between this compound and target proteins involved in cancer progression. These studies suggest that the compound may act as an inhibitor of specific enzymes crucial for tumor growth and survival. The binding affinity and interaction patterns indicate potential pathways through which this compound exerts its anti-cancer effects .
Applications in Organic Electronics
Beyond its biological applications, this compound has been investigated for use in organic electronic devices. Its unique electronic properties make it a candidate for incorporation into organic light-emitting diodes (OLEDs) and other optoelectronic applications. Research indicates that modifications to the triazine structure can enhance charge transport properties and stability under operational conditions .
Table 2: Electronic Properties
| Property | Value |
|---|---|
| Refractive Index | 1.585 |
| Charge Mobility | High |
| Stability | Moderate |
Mechanism of Action
The mechanism of action of 8-(Benzyloxy)-1-hydrazinyl-[1,2,4]triazino[4,5-a]indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The triazino[4,5-a]indole core (target compound) allows for substituents at positions 1 and 8, while triazino[5,6-b]indole derivatives (e.g., ) favor substitutions at positions 3 and 6. This positional variance impacts target specificity .
- Hydrazinyl vs. Chlorophenyl : The hydrazinyl group in the target compound may enable Schiff base formation or chelation with metal ions, a reactivity absent in chlorophenyl analogs .
- Benzyloxy vs. Nitro : The benzyloxy group’s bulkiness may hinder penetration in Gram-negative bacteria compared to the smaller nitro group in ’s derivatives .
Biological Activity
8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound features a unique triazinoindole structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and hydrazines. Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating further biological evaluations.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Anticonvulsant Activity : The compound has been evaluated in various preclinical models for its anticonvulsant properties. In an evaluation using the maximal electroshock seizure (MES) test, it demonstrated significant protective effects against induced seizures.
- Anticancer Properties : Studies have shown that derivatives containing the triazinoindole moiety can inhibit cancer cell proliferation in vitro. The mechanism of action often involves the induction of apoptosis in cancer cells.
- Antimicrobial Activity : The compound has also exhibited antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibacterial agent.
Anticonvulsant Activity
A study by Wang et al. (2015) synthesized several derivatives related to this compound and tested their anticonvulsant activity using the MES test. The results indicated that certain analogs had ED50 values significantly lower than those of standard antiepileptic drugs (AEDs), suggesting enhanced efficacy:
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | PI |
|---|---|---|---|
| This compound | 12.3 | 547.5 | 44.5 |
| Phenytoin | 20.0 | 300.0 | 15.0 |
PI refers to the protective index calculated as TD50/ED50.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro tests on HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines demonstrated IC50 values indicating potent cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.5 |
| MCF-7 | 4.2 |
These findings suggest that the compound may target specific pathways involved in cancer cell survival and proliferation.
Antimicrobial Activity
The antimicrobial efficacy was assessed against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
A notable case study involved the use of this compound in a preclinical model for epilepsy treatment. The study highlighted its potential as a novel AED with a favorable safety profile compared to traditional treatments.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between hydrazine derivatives and benzyloxy-substituted indole precursors. For example, hydrazinyl groups can be introduced via refluxing with hydrazine hydrate in ethanol under acidic conditions (e.g., glacial acetic acid as a catalyst) . Substituted benzaldehydes are often used to form hydrazone intermediates, followed by cyclization under controlled pH and temperature. Yield optimization requires careful stoichiometric balancing (e.g., 1:1 molar ratios) and solvent selection (e.g., absolute ethanol for solubility and inertness) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.8–8.2 ppm for indole and benzyloxy groups) and hydrazinyl NH protons (δ 8.5–10.0 ppm, broad singlet). Triazino ring carbons appear at δ 150–160 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight, while fragmentation patterns help identify the triazino-indole backbone .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N–H (3300–3200 cm⁻¹) validate the hydrazinyl-triazino structure .
Q. What known biological activities are associated with structurally related triazinoindole derivatives?
- Methodological Answer : Analogous compounds, such as 8-alkoxy-triazinoquinolinones, exhibit anticonvulsant activity in rodent models (ED₅₀ values: 15–30 mg/kg) . Triazino[5,6-b]indole derivatives show antihypoxic and antileishmanial properties, with activity linked to electron-withdrawing substituents (e.g., nitro or chloro groups) enhancing target binding .
Advanced Research Questions
Q. How can regioselectivity challenges during the introduction of the benzyloxy group be addressed?
- Methodological Answer : Regioselective benzyloxy substitution at the 8-position requires protecting group strategies. For example, pre-functionalizing the indole core with a temporary protecting group (e.g., acetyl) at competing reactive sites (e.g., N1 or C3) ensures selective benzylation at C7. Deprotection under mild alkaline conditions (e.g., K₂CO₃/MeOH) preserves the hydrazinyl group .
Q. What experimental approaches resolve contradictions in reported biological activity data for triazinoindole derivatives?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines vs. in vivo models). To address this:
- Standardized Assays : Use validated protocols (e.g., WHO’s antileishmanial assay for IC₅₀ comparisons) .
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing benzyloxy with hexyloxy) to isolate electronic vs. steric effects .
- Meta-Analysis : Cross-reference data from multiple studies using cheminformatics tools (e.g., molecular docking to confirm binding site interactions) .
Q. How can computational chemistry guide the optimization of this compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict logP (target ≤3 for blood-brain barrier penetration) and metabolic stability (CYP450 interactions) .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactivity with biological targets .
Q. What strategies mitigate instability of the hydrazinyl group under acidic or oxidative conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
